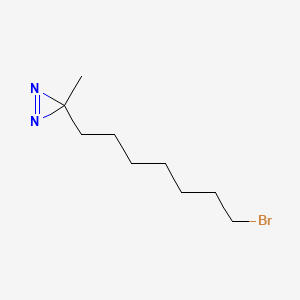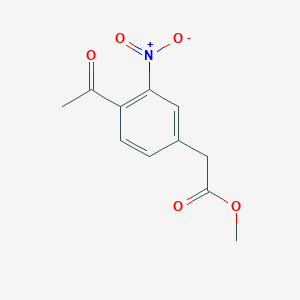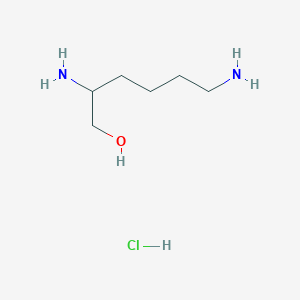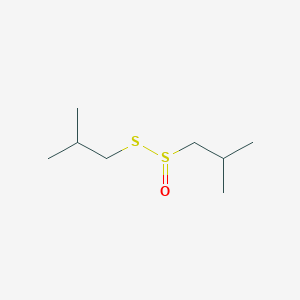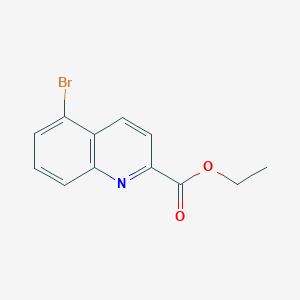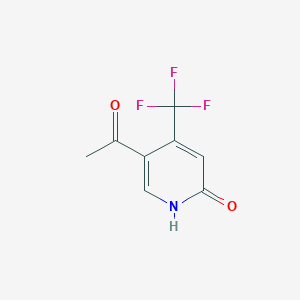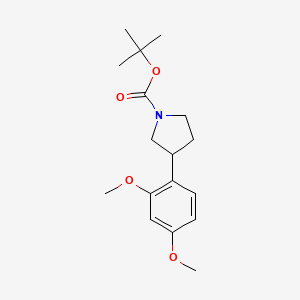![molecular formula C5H3N3S2 B13661325 Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
Thiazolo[5,4-C]pyridazine-6(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-C]pyridazine-6(5H)-thione is a heterocyclic compound that belongs to the class of thiazole derivatives This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridazine ring, with a thione group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-C]pyridazine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with hydrazine derivatives, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[5,4-C]pyridazine-6(5H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazolo[5,4-C]pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory compound.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Thiazolo[5,4-C]pyridazine-6(5H)-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, modulating the activity of the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Known for their anticancer and enzyme inhibitory activities.
Thiazolo[4,5-b]pyridines: Exhibiting antioxidant, antimicrobial, and anti-inflammatory properties.
Thiazolo[5,4-d]thiazoles: Used in the development of electroluminescent devices and other optoelectronic applications.
Uniqueness
Thiazolo[5,4-C]pyridazine-6(5H)-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H3N3S2 |
|---|---|
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
5H-[1,3]thiazolo[5,4-c]pyridazine-6-thione |
InChI |
InChI=1S/C5H3N3S2/c9-5-7-3-1-2-6-8-4(3)10-5/h1-2H,(H,7,9) |
Clé InChI |
YIERNBOGCGYGKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC2=C1NC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




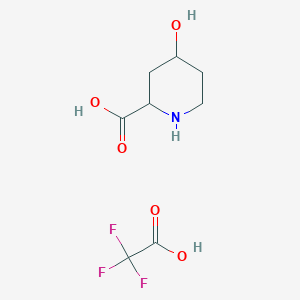
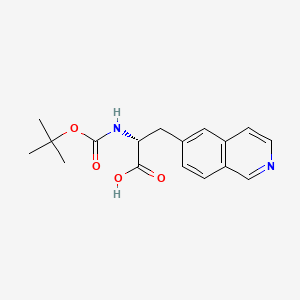
![Cyclohepta[b]naphthalene-1-one](/img/no-structure.png)
